molecular formula C8H14O B8253677 (3S)-2,5-dimethylhexa-1,5-dien-3-ol

(3S)-2,5-dimethylhexa-1,5-dien-3-ol

Cat. No.: B8253677
M. Wt: 126.20 g/mol
InChI Key: QQMFDURNWCUKNS-QMMMGPOBSA-N
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Description

(3S)-2,5-dimethylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C8H14O It is a chiral alcohol with two methyl groups and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,5-dimethyl-1,5-hexadiene with a suitable Grignard reagent, followed by hydrolysis, can yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors or the use of biocatalysts to achieve the desired stereochemistry. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S)-2,5-dimethylhexa-1,5-dien-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to yield a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,5-dimethyl-1,5-hexadien-3-one, while reduction can produce 2,5-dimethylhexanol.

Scientific Research Applications

(3S)-2,5-dimethylhexa-1,5-dien-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its chiral nature makes it useful in studies of enzyme selectivity and stereospecific reactions.

    Industry: It can be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (3S)-2,5-dimethylhexa-1,5-dien-3-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-2,5-Dimethyl-1,5-hexadien-3-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2,5-Dimethyl-2,4-hexadien-1-ol: A structural isomer with different reactivity and applications.

    2,5-Dimethyl-1,5-hexadiene: The parent diene, lacking the hydroxyl group.

Uniqueness

(3S)-2,5-dimethylhexa-1,5-dien-3-ol is unique due to its chiral nature and the presence of both double bonds and a hydroxyl group. This combination of features makes it versatile for various chemical transformations and applications.

Properties

IUPAC Name

(3S)-2,5-dimethylhexa-1,5-dien-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h8-9H,1,3,5H2,2,4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMFDURNWCUKNS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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